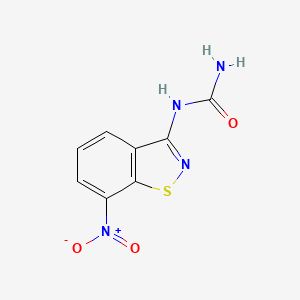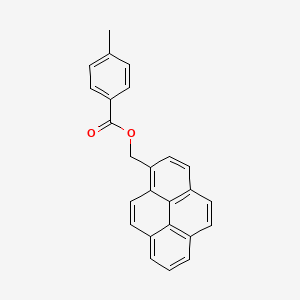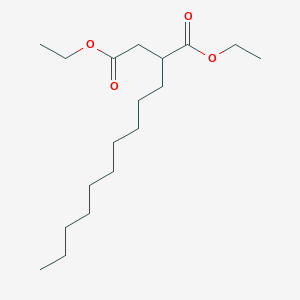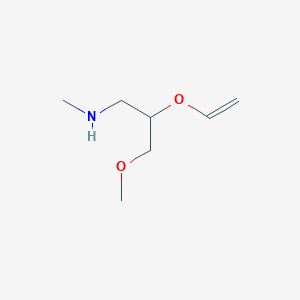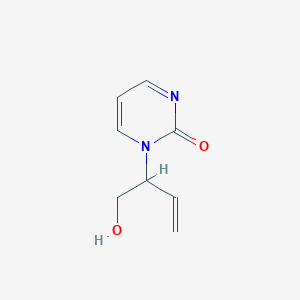
2,2'-Diazenediylbis(4-phenyl-1,3-thiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) is a compound belonging to the thiazole family, characterized by its unique structure containing two thiazole rings connected by a diazene linkage. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) typically involves the reaction of 4-phenyl-1,3-thiazole with a diazene precursor under controlled conditions. One common method involves the use of phenacyl bromide derivatives and thiosemicarbazides in ethanol at reflux temperature . The reaction proceeds through nucleophilic substitution and cyclization to form the desired thiazole rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .
Aplicaciones Científicas De Investigación
2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to the induction of apoptosis in cancer cells . The thiazole rings can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Comparison: 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) is unique due to its diazene linkage connecting two thiazole rings, which imparts distinct chemical and biological properties. Unlike sulfathiazole, ritonavir, and abafungin, which have single thiazole rings, the diazene linkage in 2,2’-Diazenediylbis(4-phenyl-1,3-thiazole) allows for more complex interactions with molecular targets, potentially leading to enhanced biological activity .
Propiedades
Número CAS |
108237-13-4 |
|---|---|
Fórmula molecular |
C18H12N4S2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
bis(4-phenyl-1,3-thiazol-2-yl)diazene |
InChI |
InChI=1S/C18H12N4S2/c1-3-7-13(8-4-1)15-11-23-17(19-15)21-22-18-20-16(12-24-18)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
VVLBKPHUDLXLGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)N=NC3=NC(=CS3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
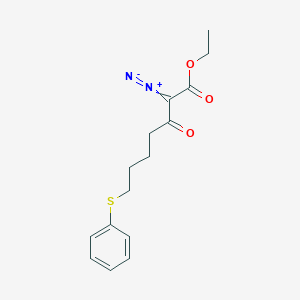
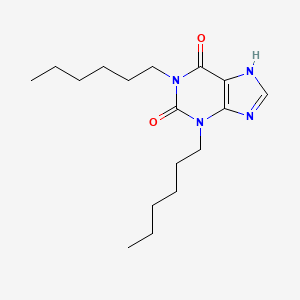
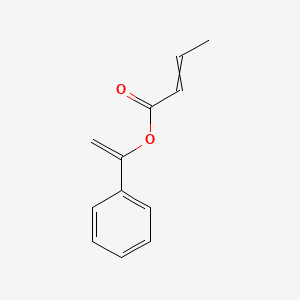
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
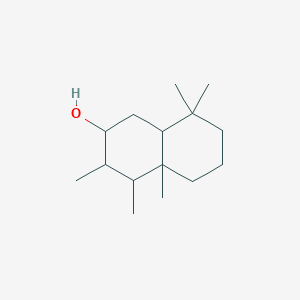
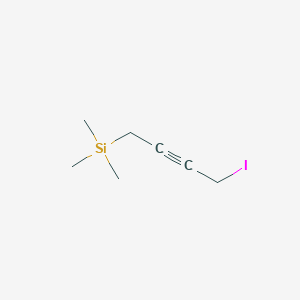
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
